2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Description
2,2-Dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide, commonly known as chloramphenicol (CAP), is a broad-spectrum bacteriostatic antibiotic first isolated from Streptomyces venezuelae . Its molecular formula is C₁₁H₁₂Cl₂N₂O₅ (molar mass: 323.13 g/mol), featuring a dichloroacetamide group, a 4-nitrophenyl moiety, and two hydroxyl groups in a three-configuration . CAP inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, effective against Gram-positive and Gram-negative bacteria, rickettsiae, and mycoplasmas . Despite its efficacy, CAP’s clinical use is restricted due to severe adverse effects, including aplastic anemia and gray baby syndrome . Regulatory agencies globally prohibit its use in food-producing animals due to residual toxicity concerns .
Properties
IUPAC Name |
2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZWVCIJKGZOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859002 | |
| Record name | 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532950 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
126787-77-7, 579-51-1 | |
| Record name | Acetamide, 2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-, radical ion(1-), [R-(R*,R*)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126787-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC163311 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Traditional Synthesis Reaction Conditions
| Parameter | Details |
|---|---|
| Starting Materials | 4-Nitrobenzaldehyde, dichloroacetic acid derivatives |
| Solvent | Anhydrous dichloromethane |
| Reaction Temperature | 0–5°C (to minimize side reactions) |
| Catalyst | Triethylamine (2.5 equiv) |
| Yield | 60–70% |
| Purification | Recrystallization from ethanol/water (3:1 v/v) |
Enzymatic Acylation for Improved Selectivity
Recent advances leverage lipases for stereoselective acylation. Bacillus amyloliquefaciens lipase (Lip BA) catalyzes the transesterification of chloramphenicol with vinyl propionate, achieving 98% conversion under optimized conditions. This method circumvents racemization and enhances enantiomeric excess (>99% ee) by exploiting the enzyme’s chiral recognition capability.
Table 2: Enzymatic Acylation Optimization
| Parameter | Optimal Condition | Effect on Yield/Selectivity |
|---|---|---|
| Acyl Donor | Vinyl propionate (5:1 molar ratio) | Maximizes conversion (98%) |
| Solvent | 1,4-Dioxane | Enhances enzyme stability |
| Enzyme Concentration | 4 g/L Lip BA | Balances activity and cost |
| Temperature | 50°C | Accelerates reaction kinetics |
| Reaction Time | 8 hours | Ensures completion |
This approach reduces reliance on toxic solvents and aligns with green chemistry principles, making it scalable for industrial applications.
Solid-Phase Synthesis for Peptide Conjugates
To overcome bacterial resistance, solid-phase synthesis has been employed to create peptide-antibiotic conjugates. The process involves anchoring Fmoc-protected amino acids to 2-chlorotrityl chloride resin, followed by sequential deprotection and coupling with chloramphenicol derivatives. Trifluoroacetic acid (TFA) cleavage liberates the final conjugate, which exhibits dual ribosomal binding (PTC and exit tunnel) for enhanced efficacy.
Table 3: Solid-Phase Synthesis Protocol
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Resin Activation | 2-Chlorotrityl chloride in DCM | Anchors Fmoc-amino acid |
| Deprotection | 20% Piperidine in DMF | Removes Fmoc group |
| Coupling | HBTU/DIPEA in DMF | Links chloramphenicol amine |
| Cleavage | 95% TFA in DCM | Releases conjugate |
| Purification | Reverse-phase HPLC | ≥95% purity |
Derivatives such as VFFYM-MYFFV-CAMA demonstrate improved ribosomal binding by interacting with hydrophobic crevices in the exit tunnel.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous-flow reactors have replaced batch processes, reducing reaction times from 24 hours to 2–3 hours. A patented method (WO2021156577A1) utilizes supercritical CO₂ as a solvent, achieving 92% yield with minimal waste. Critical steps include:
-
Crystallization Control : Seeding with (1R,2R)-enriched crystals ensures ≥98% enantiomeric purity.
-
In-Line Analytics : PAT (Process Analytical Technology) monitors intermediate concentrations via Raman spectroscopy.
Table 4: Industrial Batch vs. Continuous-Flow Synthesis
| Parameter | Batch Process | Continuous-Flow Process |
|---|---|---|
| Reaction Time | 24 hours | 2–3 hours |
| Solvent Volume | 10 L/kg product | 2 L/kg product |
| Yield | 70% | 92% |
| Energy Consumption | 150 kWh/kg | 50 kWh/kg |
Analytical Validation of Synthetic Products
Post-synthesis characterization ensures compliance with pharmacopeial standards:
Chemical Reactions Analysis
Types of Reactions
2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The compound’s nitrophenyl group allows it to bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial protein synthesis .
Comparison with Similar Compounds
Table 1: Key Properties of CAP and Analogs
| Property | Chloramphenicol (CAP) | Thiamphenicol | Florfenicol (FLO) |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅ | C₁₂H₁₅Cl₂NO₅S | C₁₂H₁₄Cl₂FNO₄S |
| Key Structural Groups | 4-Nitrophenyl, dichloroacetamide | Methylsulfonyl, dichloroacetamide | Methylsulfonyl, fluorine, dichloroacetamide |
| Antibacterial Spectrum | Broad (Gram±, rickettsiae) | Broad (Gram±) | Enhanced Gram- coverage |
| Toxicity | High (aplastic anemia) | Moderate | Low |
| Regulatory Status | Restricted in humans/animals | Veterinary-approved | Veterinary-approved |
Metabolic and Degradation Pathways
Metabolic Derivatives
CAP undergoes enzymatic modification in resistant bacteria (e.g., acetylation by cat genes) and mammalian systems:
- CAP-3-acetyl/CAP-1-acetyl : Acetylated metabolites with reduced antibacterial activity .
- DHNOA (2,2-dichloro-N-(1,1,3-trihydroxy-3-(4-nitrophenyl)propan-2-yl)acetamide): A dehydrogenated intermediate further oxidized to O-CAP, a non-toxic dead-end metabolite .
Environmental Degradation
- Enzymatic Degradation: Laccase from Trametes hirsutus dehalogenates CAP to chloramphenicol aldehyde (non-toxic) within 48 hours .
- Photocatalytic Degradation : TiO₂-assisted visible-light photocatalysis degrades CAP (4 ppm) efficiently, with iron oxide/hydroxide-nitrogen-doped graphene layers showing promise .
Formulation Advances
CAP’s poor water solubility and toxicity have driven innovations like silica nanoparticle carriers (1% carbopol gel), which modulate drug release and bioavailability . Comparatively, thiamphenicol and florfenicol formulations focus on sustained-release intramuscular injections for veterinary use .
Biological Activity
2,2-Dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide, commonly referred to as a derivative of chloramphenicol, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- IUPAC Name : this compound
- CAS Number : 579-51-1
- Molecular Formula : C₁₁H₁₂Cl₂N₂O₅
- Molecular Weight : 323.13 g/mol
- Melting Point : 150.5 - 151.5 °C
The biological activity of this compound is primarily attributed to its ability to inhibit protein synthesis in bacteria. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby preventing peptide bond formation. This mechanism is similar to that of chloramphenicol, which is known for its broad-spectrum antibacterial properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to traditional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
| Streptococcus pneumoniae | 0.25 µg/mL |
Cytotoxicity and Safety Profile
In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The results indicate a relatively low cytotoxicity profile at therapeutic concentrations, which suggests a favorable safety margin for potential therapeutic use.
Study on Antiviral Activity
A recent study explored the potential antiviral properties of the compound against various viruses. The findings revealed that it exhibited inhibitory effects on viral replication in cell cultures infected with influenza and herpes simplex viruses.
Clinical Implications
Given its antibacterial and potential antiviral properties, there is ongoing research into the use of this compound as a treatment option for infections resistant to conventional antibiotics.
Q & A
Q. Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅ | |
| Molar Mass | 323.132 g/mol | |
| Melting Point | 148–150°C | |
| Optical Rotation ([α]²⁰D) | +18.5° to +20.5° (C=6, EtOH) |
Basic: What analytical methods quantify Chloramphenicol in complex matrices (e.g., environmental or biological samples)?
Methodological Answer:
- Chromatography :
- Spectroscopy : UV-Vis quantitation at λₘₐₓ = 275 nm in ethanol, validated against USP reference standards .
Note : Cross-validation using two orthogonal methods (e.g., HPLC and LC-MS) resolves matrix interference issues .
Basic: How is purity and potency standardized in Chloramphenicol research batches?
Methodological Answer:
- Potency assay : Microbiological agar diffusion using Bacillus subtilis ATCC 6633, compared to WHO reference standards (acceptable range: 980–1020 µg/mg) .
- Impurity profiling : HPLC detects related substances (e.g., nitroso derivatives) at ≤0.1% .
- Water content : Karl Fischer titration ensures ≤0.5% moisture to prevent hydrolysis .
Advanced: How are crystallographic data contradictions resolved during structural refinement?
Methodological Answer:
- Software selection : SHELXL refines small-molecule structures against high-resolution data (≤1.0 Å), prioritizing anisotropic displacement parameters for Cl and O atoms .
- Twinned data handling : SHELXPRO integrates twin-law matrices (e.g., base-centered monoclinic) to resolve overlapping reflections .
- Validation tools : R₁ factor convergence (<5%) and Hirshfeld surface analysis ensure geometric accuracy .
Example : Discrepancies in nitro group torsion angles are resolved by constraining planar geometry during refinement .
Advanced: What enzymatic systems degrade Chloramphenicol, and how is efficiency optimized?
Methodological Answer:
- Laccase-mediated degradation :
- Enzyme source : Trametes hirsutus laccase (0.5 U/mL) with syringaldehyde (1 mM) as a redox mediator .
- Conditions : 48-hour incubation at pH 5.0, 30°C, achieving >99% degradation of 10 mg/L Chloramphenicol .
- Mechanism : Oxidative dehalogenation to nontoxic chloramphenicol aldehyde, confirmed by LC-MS .
Q. Table 2: Degradation Byproducts
| Byproduct | Toxicity (MIC) | Source |
|---|---|---|
| Chloramphenicol aldehyde | >100 µg/mL (non-toxic) |
Advanced: How is environmental risk assessed for Chloramphenicol in Phase II ecotoxicity studies?
Methodological Answer:
- Phase II Tiered Assessment :
- PECₛₒₗ calculation : Predicted Environmental Concentration in soil ≥0.1 mg/kg triggers Phase II .
- Terrestrial toxicity : Eisenia fetida (earthworm) acute toxicity testing (LC₅₀: 32 mg/kg) .
- Aquatic toxicity : Daphnia magna 48-hour EC₅₀: 12 mg/L .
- Mitigation : Bioremediation using laccase-mediator systems reduces PECₛₒₗ below 0.01 mg/kg .
Advanced: How does stereochemistry influence Chloramphenicol’s biological activity?
Methodological Answer:
- Stereochemical specificity : The (1R,2R) configuration enables binding to the 50S ribosomal subunit, inhibiting peptidyl transferase. Enantiomers (e.g., L-(+)-form) show 100-fold lower activity .
- Analog design : Fluorination at C3 (e.g., florfenicol) retains antibacterial activity while reducing mammalian toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
